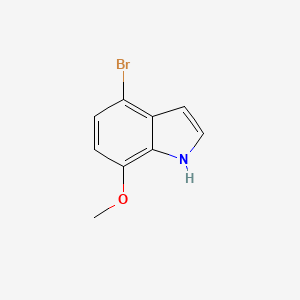

4-Brom-7-methoxy-1H-Indol

Übersicht

Beschreibung

4-bromo-7-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-bromo-7-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-7-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

4-Brom-7-methoxy-1H-Indol-Derivate wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Der Indol-Kern ist eine verbreitete Struktur in vielen natürlichen und synthetischen Verbindungen mit Antikrebs-Eigenschaften. Diese Derivate können die Proliferation von Krebszellen stören und zur Entwicklung neuer Chemotherapeutika eingesetzt werden .

Antimikrobielle Aktivität

Forschungen haben gezeigt, dass Indol-Derivate eine signifikante antimikrobielle Aktivität aufweisen. Dies macht this compound zu einem Kandidaten für die Entwicklung neuer Antibiotika, die gegen resistente Bakterienstämme wirksam sein könnten .

Neurodegenerative Erkrankungen

Indole, einschließlich this compound, werden auf ihre neuroprotektiven Wirkungen untersucht. Sie könnten eine Rolle bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen wie Alzheimer und Parkinson spielen, indem sie an der Modulation von Pfaden beteiligt sind, die am neuronalen Überleben beteiligt sind .

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Indol-Derivaten machen sie für die Erforschung von Behandlungen für chronisch-entzündliche Erkrankungen geeignet. Durch die Modulation der Immunantwort könnten diese Verbindungen zu neuen entzündungshemmenden Medikamenten führen .

Antivirenmittel

Einige Indol-Derivate haben sich als vielversprechend als antivirale Mittel erwiesen. Sie können die Replikation von Viren, einschließlich Influenza und HIV, hemmen, was sie wertvoll für die Synthese neuer antiviraler Medikamente macht .

Antidiabetische Wirkungen

Das Potenzial von Indol-Derivaten bei der Behandlung von Diabetes ist ein interessantes Gebiet. Diese Verbindungen können die Insulinsekretion oder -empfindlichkeit beeinflussen und so einen neuen Ansatz zur Diabetesbehandlung bieten .

Synthetische Chemie

This compound dient als synthetisches Zwischenprodukt bei der Herstellung verschiedener Indol-Derivate. Seine Reaktivität ermöglicht die Herstellung verschiedener Verbindungen mit potenziellen Anwendungen in der Pharmazie und Materialwissenschaft.

Wirkmechanismus

Target of Action

4-Bromo-7-methoxy-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

The molecular and cellular effects of 4-Bromo-7-methoxy-1H-indole’s action depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the effects can be diverse .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-7-methoxy-1H-indole. For instance, storage conditions can affect the stability of the compound . Furthermore, the biological environment in which the compound acts can also influence its efficacy.

Biochemische Analyse

Biochemical Properties

4-Bromo-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-bromo-7-methoxy-1H-indole, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions can lead to changes in the activity of these enzymes, affecting overall cellular metabolism. Additionally, 4-bromo-7-methoxy-1H-indole may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

4-Bromo-7-methoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis . 4-Bromo-7-methoxy-1H-indole may also affect the expression of genes related to these pathways, leading to changes in cell function. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 4-bromo-7-methoxy-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, 4-bromo-7-methoxy-1H-indole may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can interact with transcription factors, affecting gene expression and leading to changes in cellular function. These molecular interactions are crucial for understanding the biochemical effects of 4-bromo-7-methoxy-1H-indole.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-7-methoxy-1H-indole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biochemical activity Additionally, long-term exposure to 4-bromo-7-methoxy-1H-indole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 4-bromo-7-methoxy-1H-indole can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, 4-bromo-7-methoxy-1H-indole may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in biomedical applications.

Metabolic Pathways

4-Bromo-7-methoxy-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, 4-bromo-7-methoxy-1H-indole can affect metabolic flux by altering the activity of key enzymes, resulting in changes in metabolite levels and overall metabolic activity. These interactions are important for understanding the biochemical effects of this compound.

Transport and Distribution

The transport and distribution of 4-bromo-7-methoxy-1H-indole within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes Additionally, 4-bromo-7-methoxy-1H-indole can accumulate in certain cellular compartments, influencing its localization and activity

Subcellular Localization

The subcellular localization of 4-bromo-7-methoxy-1H-indole can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-bromo-7-methoxy-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects.

Biologische Aktivität

4-Bromo-7-methoxy-1H-indole is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

4-Bromo-7-methoxy-1H-indole has the molecular formula . The presence of the bromine atom at the 4-position and the methoxy group at the 7-position of the indole ring enhances its reactivity and biological potential. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Target Receptors

4-Bromo-7-methoxy-1H-indole interacts with multiple receptors, exhibiting high affinity for certain protein targets. This binding can lead to significant changes in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biochemical Pathways

The compound affects various biochemical pathways by modulating enzyme activities. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 4-bromo-7-methoxy-1H-indole exhibits notable antimicrobial activity, particularly against multidrug-resistant strains of bacteria. It has been shown to inhibit biofilm formation in pathogens such as Staphylococcus aureus and Escherichia coli, which is crucial for developing new treatments against antibiotic-resistant infections.

Anticancer Activity

The compound's ability to influence cell signaling pathways positions it as a potential candidate for anticancer therapies. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 4-bromo-7-methoxy-1H-indole inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as an alternative treatment for infections caused by resistant strains.

- Cytotoxicity Against Cancer Cells : In vitro tests showed that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant cell death at concentrations as low as 25 µM .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of several compounds related to 4-bromo-7-methoxy-1H-indole:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromoindole | Bromine substituent | Antibacterial properties |

| 5-Iodoindole | Iodine substituent | Anticancer activity |

| 7-Methoxyindole | Methoxy substituent | Neuroprotective effects |

| 4-Chloro-3-formylindole | Chlorine substituent | Antimicrobial activity |

| 6-Methoxyindole | Methoxy at different position | Potential antidepressant effects |

This table illustrates how variations in substituents can lead to significant differences in biological activity among indole derivatives.

Eigenschaften

IUPAC Name |

4-bromo-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEJDYPAEFIBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676457 | |

| Record name | 4-Bromo-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-59-7 | |

| Record name | 4-Bromo-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.